![molecular formula C18H15N3O2 B14484431 Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate CAS No. 65880-42-4](/img/structure/B14484431.png)
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst . The reaction is carried out in glacial acetic acid or hydrochloric acid under reflux conditions . The resulting product is then esterified with ethyl chloroformate to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to reduce reaction times and improve yields . Additionally, the use of nanoparticles as catalysts has been investigated to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carbonyl derivatives.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a component in redox flow batteries.
Mechanism of Action
The primary mechanism of action of ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate involves DNA intercalation . The planar structure of the compound allows it to insert between DNA base pairs, disrupting the DNA helix and inhibiting processes vital for DNA replication . This mechanism is responsible for its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure.
NCA0424: A synthetic derivative with high DNA binding affinity.
B-220: Another synthetic derivative with significant multidrug resistance modulating activity.
Uniqueness
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate is unique due to its specific ester functional group, which can influence its solubility and reactivity compared to other indoloquinoxaline derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
65880-42-4 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
ethyl 6-methylindolo[2,3-b]quinoxaline-2-carboxylate |
InChI |
InChI=1S/C18H15N3O2/c1-3-23-18(22)11-8-9-13-14(10-11)19-16-12-6-4-5-7-15(12)21(2)17(16)20-13/h4-10H,3H2,1-2H3 |
InChI Key |
FFGUEKHAPZIOBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C3C(=N2)C4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


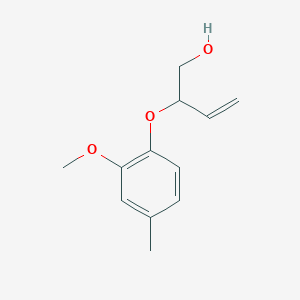
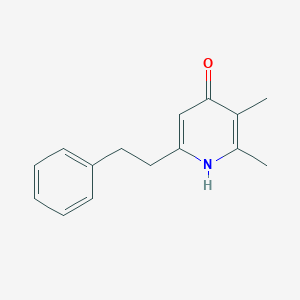
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
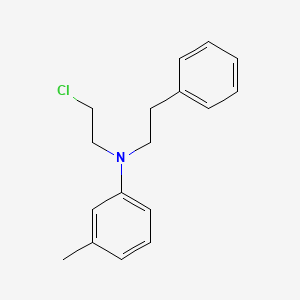
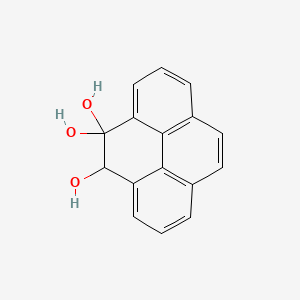
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
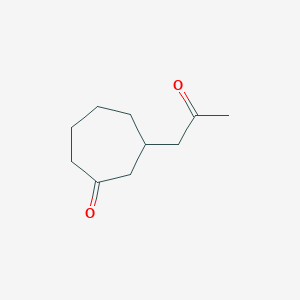
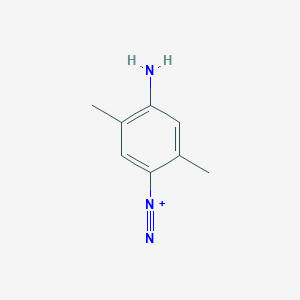
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
